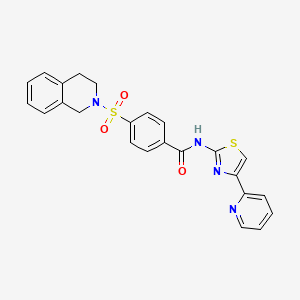

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide

Description

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide is a sulfonamide-benzamide hybrid compound featuring a 3,4-dihydroisoquinoline sulfonyl group and a 4-pyridin-2-yl-1,3-thiazol-2-yl substituent. Its structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3S2/c29-23(27-24-26-22(16-32-24)21-7-3-4-13-25-21)18-8-10-20(11-9-18)33(30,31)28-14-12-17-5-1-2-6-19(17)15-28/h1-11,13,16H,12,14-15H2,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKAORRFMOICIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl3).

Sulfonylation: The isoquinoline derivative is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.

Thiazole Formation: The thiazole ring is synthesized separately, often starting from a thioamide and an α-haloketone under acidic conditions.

Coupling Reaction: The final step involves coupling the sulfonylated isoquinoline with the thiazole derivative and a benzamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and thiazole rings, using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyridine rings, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4, H2O2, and other peroxides.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: NaH, KOtBu, and other strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide has been investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, this compound is explored for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory, anti-cancer, and neuroprotective properties, although further research is needed to confirm these effects and understand the underlying mechanisms.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in the combination of its sulfonyl-isoquinoline and thiazole-pyridine groups. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Findings

Sulfonyl Group Variations: Replacement of the 3,4-dihydroisoquinoline sulfonyl group with ethylsulfonyl (7b) reduces molecular complexity and may improve solubility but likely diminishes target affinity due to the loss of aromatic interactions .

Thiazole Substituent Modifications: The 4-pyridin-2-yl group in the target compound contrasts with Masitinib’s pyridin-3-yl-thiazole, which is critical for KIT inhibition . The 4-cyanophenyl variant () introduces a strong electron-withdrawing group, likely enhancing metabolic stability and hydrophobic binding .

Biological Activity Trends: Brominated analogs (e.g., MMV665909) exhibit antimalarial synergy with aminoglycosides, suggesting RNA/protein synthesis disruption . Formyl-functionalized derivatives () enable covalent modifications, useful in chemical biology studies .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for similar benzamide-sulfonamides, such as EDCI/HOBt-mediated coupling () or DCC-promoted amide formation () .

Biological Activity

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 631.2 g/mol. Its structure features an isoquinoline moiety linked to a thiazole and benzamide, which contributes to its bioactivity.

Anticancer Activity

Research has indicated that derivatives of isoquinoline and thiazole exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives, including this compound, which showed promising results against cancer cell lines such as HeLa and A375. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 5.0 |

| - | A375 | 6.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes.

Enzyme Inhibition

Inhibition studies have shown that the compound acts as a potent inhibitor of certain enzymes linked to disease pathways, such as glycine transporters and cyclin-dependent kinases (CDKs). This highlights its potential role in treating conditions like cancer and neurological disorders.

Study on Cancer Cell Lines

A significant study investigated the effects of the compound on several human tumor cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

Antimicrobial Efficacy

Another study focused on the antimicrobial activity of the compound against multidrug-resistant strains of bacteria. The results showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, suggesting its potential as a new antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It inhibits key enzymes involved in cell proliferation and survival.

- Membrane Disruption : The compound disrupts bacterial membranes leading to cell lysis.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.